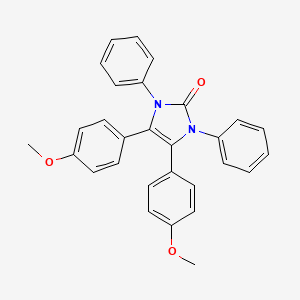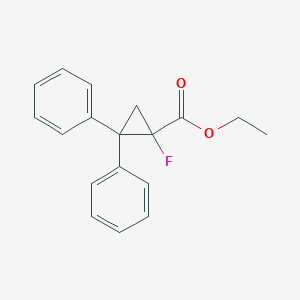![molecular formula C9H11N5O3 B14005399 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide CAS No. 66974-96-7](/img/structure/B14005399.png)
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide is a chemical compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a triazene group and a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide typically involves the reaction of 3,3-dimethyl-1-triazene with 5-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The triazene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrogen oxides.
Reduction: Formation of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-aminobenzamide.
Substitution: Formation of various substituted triazene derivatives.
Aplicaciones Científicas De Investigación
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazene group can also participate in reactions that modify the activity of enzymes or other proteins, thereby influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1e)-3,3-Dimethyl-1-triazenyl]benzoic acid
- 2-[(1e)-3,3-Dimethyl-1-triazenyl]phenylacetic acid
Uniqueness
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide is unique due to the presence of both a triazene group and a nitrobenzamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
66974-96-7 |
|---|---|
Fórmula molecular |
C9H11N5O3 |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
2-(dimethylaminodiazenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C9H11N5O3/c1-13(2)12-11-8-4-3-6(14(16)17)5-7(8)9(10)15/h3-5H,1-2H3,(H2,10,15) |
Clave InChI |
JSIMNNUQUYWHET-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


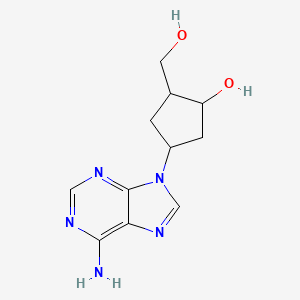
![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)
![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)

![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
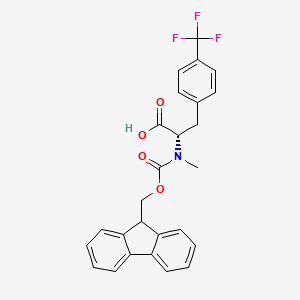
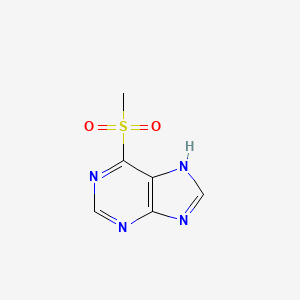
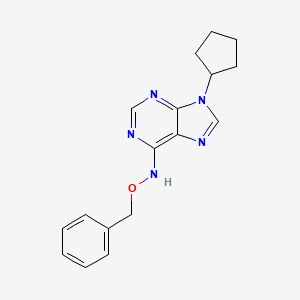
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
